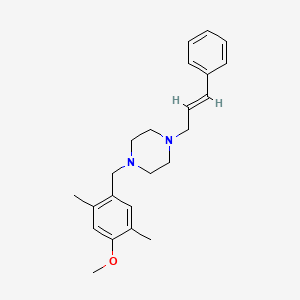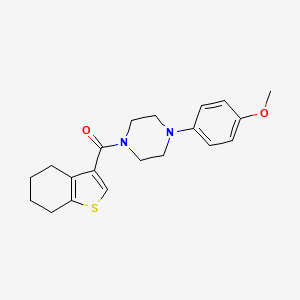![molecular formula C23H19NO2 B6085789 2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)
2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione, commonly known as NPD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPD belongs to the class of organic compounds called cyclohexanediones, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of NPD is not fully understood, but it is believed to act through multiple pathways. NPD has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways.
Biochemical and Physiological Effects:
NPD has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been found to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. NPD has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
NPD has several advantages for use in laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. NPD has also been found to exhibit low toxicity and high selectivity towards target cells. However, the limitations of NPD include its poor solubility in water and low bioavailability, which may limit its therapeutic potential in vivo.
Future Directions
There are several future directions for research on NPD. One potential avenue of investigation is the development of novel drug delivery systems to enhance its bioavailability and efficacy in vivo. Another area of interest is the investigation of NPD's potential use in combination therapy with other drugs to enhance its therapeutic effects. Furthermore, the molecular mechanisms underlying NPD's biological activities need to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
NPD can be synthesized through a multi-step process involving the condensation of 1-naphthylamine and cyclohexane-1,3-dione in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product in high yields and purity.
Scientific Research Applications
NPD has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. NPD has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-hydroxy-2-(naphthalen-1-yliminomethyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c25-22-13-18(16-7-2-1-3-8-16)14-23(26)20(22)15-24-21-12-6-10-17-9-4-5-11-19(17)21/h1-12,15,18,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSDDQKGUWPPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(naphthalen-1-yliminomethyl)-5-phenylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6085723.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]tetrahydro-3-furancarboxamide trifluoroacetate](/img/structure/B6085745.png)
![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)


![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
